molecular formula C15H18O2 B14303365 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- CAS No. 112899-61-3

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-

Cat. No.: B14303365
CAS No.: 112899-61-3
M. Wt: 230.30 g/mol
InChI Key: URTXGVQEWHGDOT-UHFFFAOYSA-N
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Description

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- is a complex organic compound with a unique structure that includes an epoxy group, a tetrahydronaphthalene core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- typically involves multiple steps. One common approach is the epoxidation of a suitable precursor, such as 2-Naphthalenol, 5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-. The reaction conditions often include the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in an inert solvent such as dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields diols .

Scientific Research Applications

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- involves its interaction with specific molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

112899-61-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

5-methyl-2-methylidene-7-propan-2-yl-7,7a-dihydro-1aH-naphtho[2,3-b]oxiren-4-ol

InChI

InChI=1S/C15H18O2/c1-7(2)13-11-5-8(3)12(16)6-10(11)9(4)14-15(13)17-14/h5-7,13-16H,4H2,1-3H3

InChI Key

URTXGVQEWHGDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=C)C3C(C2C(C)C)O3

Origin of Product

United States

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